![molecular formula C21H19FN4OS B2557469 5-((3,4-ジヒドロイソキノリン-2(1H)-イル)(4-フルオロフェニル)メチル)-2-メチルチアゾロ[3,2-b][1,2,4]トリアゾール-6-オール CAS No. 851810-86-1](/img/structure/B2557469.png)
5-((3,4-ジヒドロイソキノリン-2(1H)-イル)(4-フルオロフェニル)メチル)-2-メチルチアゾロ[3,2-b][1,2,4]トリアゾール-6-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a synthetically derived chemical entity notable for its complex structure and potential applications across multiple scientific disciplines. It features a fusion of thiazole, triazole, and dihydroisoquinoline moieties, which contributes to its unique chemical and biological properties.
科学的研究の応用
This compound's structure enables a broad range of applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One typical synthetic route involves the initial formation of a thiazole intermediate, followed by the introduction of a triazole ring via condensation reactions. The key steps often include:
Formation of the Thiazole Intermediate: Reacting 2-methylthiazole with electrophilic reagents under controlled conditions.
Cyclization to Form the Triazole: Utilizing azide intermediates to facilitate the cyclization to the triazole ring.
Attachment of Dihydroisoquinoline and Fluorophenyl Groups: Conducted under acidic or basic conditions to ensure proper linkage of the substituents.
Industrial Production Methods
The industrial production often requires optimization for scalability, reproducibility, and cost-efficiency. Methods involve batch processing under controlled temperatures and pressures, typically utilizing automated reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation in the presence of strong oxidizing agents to form oxides.
Reduction: Reduction reactions can be performed using hydrogenation or reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the main structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, acid chlorides.
Major Products Formed
Oxides from Oxidation Reactions.
Reduced forms like alcohols from Reduction Reactions.
Various substituted derivatives from Substitution Reactions.
作用機序
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group is often crucial for enhancing binding affinity and specificity. Pathways typically involve modulation of biochemical reactions that are essential for cellular functions.
類似化合物との比較
Similar Compounds
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Highlighting Uniqueness
The inclusion of the fluorophenyl group in "5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" imparts unique electronic properties that can enhance its reactivity and interactions with biological targets, distinguishing it from its analogs.
特性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-6-8-17(22)9-7-15)25-11-10-14-4-2-3-5-16(14)12-25/h2-9,18,27H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJSXSYGAXGSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
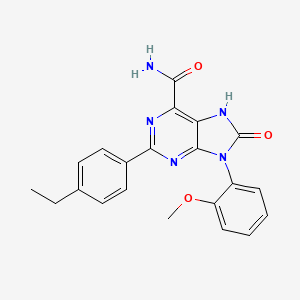
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2557388.png)
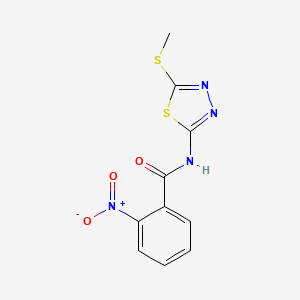
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)
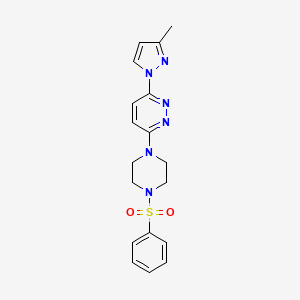
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2557393.png)
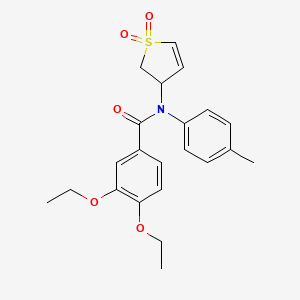
![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)
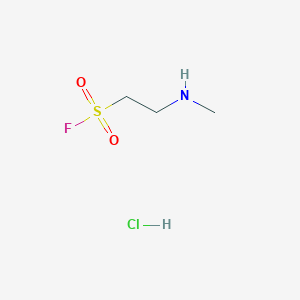

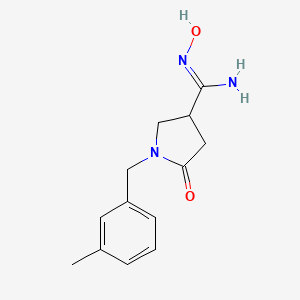
![(E)-N-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-phenylethenesulfonamide](/img/structure/B2557402.png)
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)
![3-(3-Fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2557409.png)
